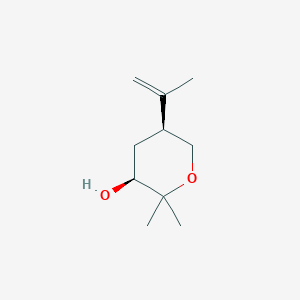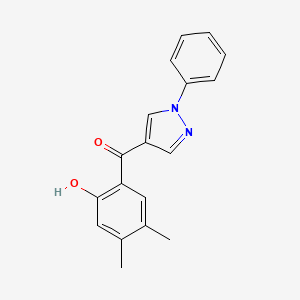![molecular formula C18H21N5 B12574522 3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596824-47-4](/img/structure/B12574522.png)
3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with an ethylphenyl group at the 3-position and a piperidinyl group at the 6-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine can be achieved through a multi-step process. One common method involves the cyclization of appropriate hydrazine derivatives with substituted aldehydes. For example, 2-hydrazinopyridine can be reacted with 3-ethylbenzaldehyde under mild conditions to form the intermediate hydrazone, which then undergoes cyclization to yield the desired triazolopyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced triazolopyridazine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives with different functional groups.
Applications De Recherche Scientifique
3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: The unique structural properties of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
- 3-(3-Phenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Propriétés
Numéro CAS |
596824-47-4 |
|---|---|
Formule moléculaire |
C18H21N5 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
3-(3-ethylphenyl)-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H21N5/c1-2-14-7-6-8-15(13-14)18-20-19-16-9-10-17(21-23(16)18)22-11-4-3-5-12-22/h6-10,13H,2-5,11-12H2,1H3 |
Clé InChI |
CYNYLZWOFZKFOY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)C2=NN=C3N2N=C(C=C3)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)

![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
![[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol](/img/structure/B12574471.png)

![Methanone, bis[4-[(diphenylmethylene)amino]phenyl]-](/img/structure/B12574478.png)


![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B12574494.png)

![Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone](/img/structure/B12574505.png)

